N-(4-methoxybenzyl)-5-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of methoxy groups on the phenyl rings and a carboxamide group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone used is 3-(3-methoxyphenyl)-1-phenylpropane-1,3-dione.
Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the pyrazole intermediate with an appropriate amine, such as 4-methoxybenzylamine, under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: A compound with a similar methoxyphenyl structure but different functional groups.
4-(4’-methoxyphenyl)-3-buten-2-one: Another methoxyphenyl derivative with different chemical properties.
Uniqueness
3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C19H19N3O3 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H19N3O3/c1-24-15-8-6-13(7-9-15)12-20-19(23)18-11-17(21-22-18)14-4-3-5-16(10-14)25-2/h3-11H,12H2,1-2H3,(H,20,23)(H,21,22) |
InChI Key |
OBZGLIWHOMHYFB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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